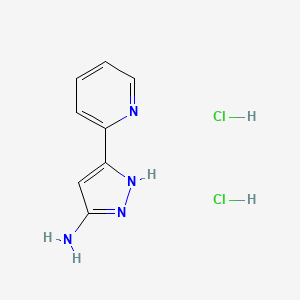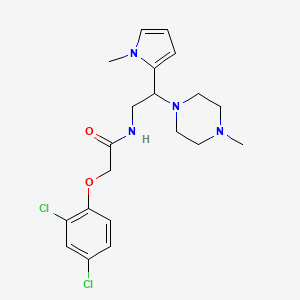
2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an insect growth regulator or as an anticancer agent. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their biological activities and interactions with biological receptors.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the appropriate phenolic or acetamide precursors. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized using a combination of spectroscopic techniques, including FT-IR, NMR, and ESI-MS, to confirm the structure of the synthesized compound . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to achieve the desired substitution pattern on the acetamide backbone.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and confirmed by computational methods such as density functional theory (DFT). For example, the molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate were calculated using DFT with B3LYP hybrid functional at a 6-311G+(d,2p) level of basis set . The crystal structure of another related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was solved using direct methods and refined to a final R-factor of 0.042, indicating a high level of structural certainty . These analyses would be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure and electronic properties. The HOMO-LUMO energies, calculated using DFT, provide insight into the global reactivity descriptors, which are crucial for understanding the bioactivity of the compounds . The presence of various functional groups, such as the acetamide linkage and substituted aromatic rings, suggests that the compound may undergo typical organic reactions, including nucleophilic substitution and hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of halogens and the acetamide group can influence properties such as solubility, melting point, and stability. The crystal structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed intermolecular hydrogen bonds, which can affect the compound's physical properties and its interactions with biological targets . The synthesized compounds' solubility and stability in various solvents are also important for their application as bioactive molecules, and these properties can be evaluated using methods like the integral equation formalism polarization continuum model (IEF-PCM) .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with similar structural features, such as various acetamides, have been synthesized and evaluated for their biological activities. For instance, the design and synthesis of compounds for evaluating antioxidant, analgesic, and anti-inflammatory activities have been reported, where researchers aim to explore the therapeutic potential of new chemical entities (Nayak et al., 2014). These activities suggest a broader application of similar compounds in drug discovery and development, focusing on identifying novel therapeutic agents.
Insecticidal Assessment
Research on the synthesis of innovative heterocycles incorporating various moieties against agricultural pests, such as the cotton leafworm, indicates the potential application of similar compounds in developing new insecticidal agents (Fadda et al., 2017). This suggests the role of structurally related compounds in addressing challenges in agriculture through the development of novel pesticides or insecticides.
Antimicrobial and Anticancer Properties
The synthesis and evaluation of compounds for antimicrobial and anticancer activities highlight the importance of structural modifications to enhance biological effectiveness. Studies have focused on the structure-activity relationship, demonstrating the potential of acetamide derivatives in combating microbial infections and cancer (Sharma et al., 2018). These findings are crucial for medicinal chemistry, offering pathways to novel treatments for infectious diseases and cancer.
Nootropic Agents and Memory Enhancement
The exploration of nootropic agents and their effects on memory enhancement presents another area of application. Compounds targeting cognitive functions and memory improvement have been synthesized and tested, indicating the potential of similar structures in developing treatments for cognitive disorders (Valenta et al., 1994). This research area is vital for addressing neurological conditions and enhancing cognitive health.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2N4O2/c1-24-8-10-26(11-9-24)18(17-4-3-7-25(17)2)13-23-20(27)14-28-19-6-5-15(21)12-16(19)22/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUHOMAMMEYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

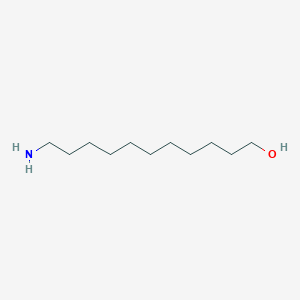
![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)


![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)
![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)
![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)
![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)
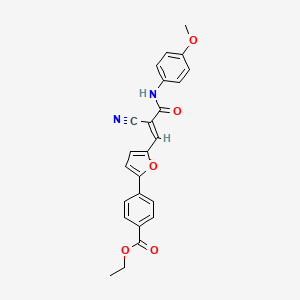
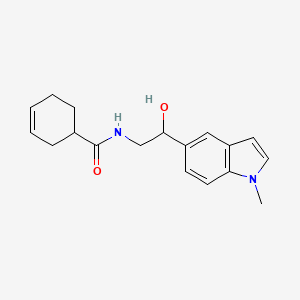
![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)
